4-{9-[4-(4-FLUOROBENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL 4-FLUOROBENZOATE
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Overview
Description
4-{9-[4-(4-FLUOROBENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL 4-FLUOROBENZOATE is a complex organic compound characterized by the presence of fluorine atoms and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{9-[4-(4-FLUOROBENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL 4-FLUOROBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to esterification and fluorination reactions. Common reagents used in these reactions include fluorobenzoyl chloride, phenylboronic acid, and palladium catalysts. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process. The use of advanced purification techniques such as chromatography and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{9-[4-(4-FLUOROBENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL 4-FLUOROBENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{9-[4-(4-FLUOROBENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL 4-FLUOROBENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as fluorescence and thermal stability.
Mechanism of Action
The mechanism of action of 4-{9-[4-(4-FLUOROBENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL 4-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Steviol glycosides: Chemical compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
4-{9-[4-(4-FLUOROBENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL 4-FLUOROBENZOATE is unique due to its specific structural arrangement and the presence of multiple fluorine atoms. This gives it distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds.
Properties
IUPAC Name |
[4-[9-[4-(4-fluorobenzoyl)oxyphenyl]fluoren-9-yl]phenyl] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H24F2O4/c40-29-17-9-25(10-18-29)37(42)44-31-21-13-27(14-22-31)39(35-7-3-1-5-33(35)34-6-2-4-8-36(34)39)28-15-23-32(24-16-28)45-38(43)26-11-19-30(41)20-12-26/h1-24H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJFUDIQCGDYFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)F)C6=CC=C(C=C6)OC(=O)C7=CC=C(C=C7)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H24F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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